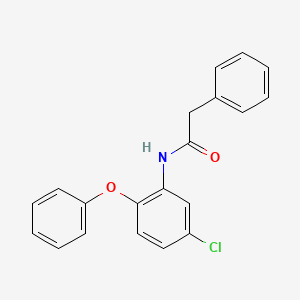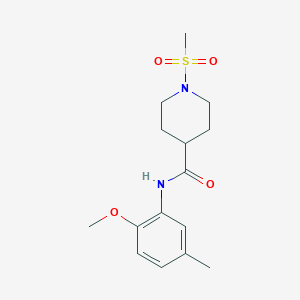
N-methyl-N'-(2-phenoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N'-(2-phenoxyphenyl)thiourea, also known as prometryn, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of triazine herbicides and is commonly used in combination with other herbicides to achieve better results.
Mecanismo De Acción
The mechanism of action of N-methyl-N'-(2-phenoxyphenyl)thiourea involves the inhibition of photosynthesis in plants. The compound binds to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during the light-dependent reactions of photosynthesis. This leads to the disruption of the electron transport chain, resulting in the generation of reactive oxygen species and ultimately, cell death.
Biochemical and Physiological Effects
Prometryn has been shown to have both acute and chronic toxic effects on animals and humans. Acute exposure to the compound can cause irritation of the skin, eyes, and respiratory tract, while chronic exposure can lead to liver and kidney damage, reproductive toxicity, and cancer. The compound has also been found to have a negative impact on the environment, including soil and water contamination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Prometryn is a widely used herbicide in agriculture and has been extensively studied for its herbicidal properties. However, its toxic effects on animals and humans limit its use in laboratory experiments. Careful consideration should be given to the concentration and duration of exposure when using N-methyl-N'-(2-phenoxyphenyl)thiourea in experiments.
Direcciones Futuras
Further research is needed to explore the potential use of N-methyl-N'-(2-phenoxyphenyl)thiourea in other areas, such as medicine and biotechnology. The compound has been shown to have antimicrobial and antifungal properties, which could be useful in the development of new drugs. Additionally, the synthesis of N-methyl-N'-(2-phenoxyphenyl)thiourea can be optimized to reduce its environmental impact and improve its efficacy as a herbicide.
Conclusion
Prometryn is a widely used herbicide that has been extensively studied for its herbicidal properties. The compound inhibits photosynthesis in plants by binding to the D1 protein in the photosystem II complex. However, its toxic effects on animals and humans limit its use in laboratory experiments. Further research is needed to explore the potential use of N-methyl-N'-(2-phenoxyphenyl)thiourea in other areas, such as medicine and biotechnology.
Métodos De Síntesis
The synthesis of N-methyl-N'-(2-phenoxyphenyl)thiourea involves the reaction of 2-phenylphenol with methyl isocyanate and ammonium thiocyanate. The reaction takes place in the presence of a catalyst such as triethylamine and yields N-methyl-N'-(2-phenoxyphenyl)thiourea as a white crystalline solid. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Prometryn has been extensively studied for its herbicidal properties and its impact on the environment. It has been found to be effective against a wide range of weeds, including grasses and broadleaf weeds. The compound is absorbed by the roots and leaves of the plants and inhibits the photosynthesis process, leading to the death of the weeds.
Propiedades
IUPAC Name |
1-methyl-3-(2-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-15-14(18)16-12-9-5-6-10-13(12)17-11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULZGDIVYIKWID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(2-phenoxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[4-(dimethylamino)phenyl]amino}methylene)-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5859905.png)
![5-[(4-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5859910.png)

![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5859927.png)

![ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5859933.png)
![methyl (4-{[(2-methylphenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B5859938.png)
![3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5859945.png)
![N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5859952.png)
![4-[2-(5-chloro-2-ethoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5859970.png)



![3-[(2-methoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5860010.png)